

Application Notes and Protocols: ER-851 Pharmacokinetics and Pharmacodynamics Assay

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Compound of Interest		
Compound Name:	ER-851	
Cat. No.:	B15579985	Get Quote

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Introduction

ER-851, also known as Adr 851, is identified as a 5-hydroxytryptamine-3 (5-HT3) receptor antagonist.[1] The development of this compound was discontinued, leading to limited publicly available scientific information.[1] This document provides a generalized overview of the expected pharmacokinetics and pharmacodynamics of a 5-HT3 receptor antagonist like **ER-851**, based on the established knowledge of its therapeutic class. The protocols and data presented herein are representative and intended to serve as a guide for the preclinical assessment of similar compounds.

Mechanism of Action: 5-HT3 Receptor Antagonism

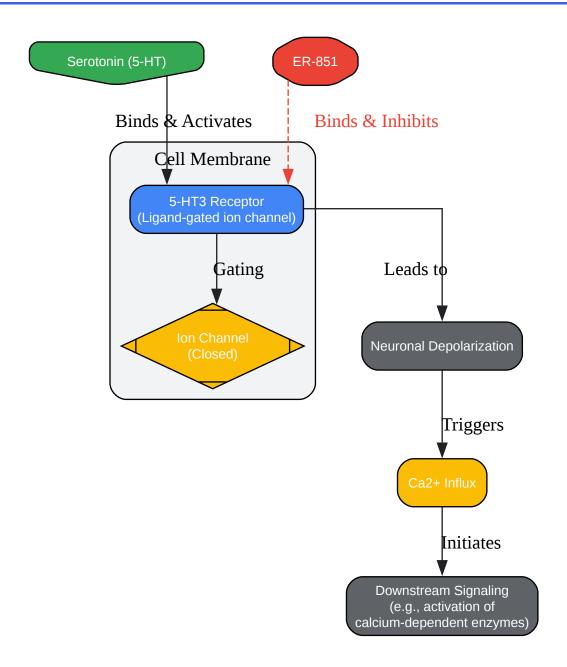
The primary mechanism of action of **ER-851** is the competitive antagonism of the 5-HT3 receptor.[1] The 5-HT3 receptor is a ligand-gated ion channel located on neurons in both the central and peripheral nervous systems.[1] Activation of these receptors by serotonin (5-HT) leads to a rapid influx of cations (primarily Na+ and K+, with a smaller contribution from Ca2+), resulting in neuronal depolarization.[1] By binding to the 5-HT3 receptor, **ER-851** is presumed to block the binding of serotonin, thereby inhibiting the opening of the ion channel and subsequent neuronal excitation.[1] This interruption of the downstream signaling cascade is the basis for its potential therapeutic effects, such as analgesia.[1]



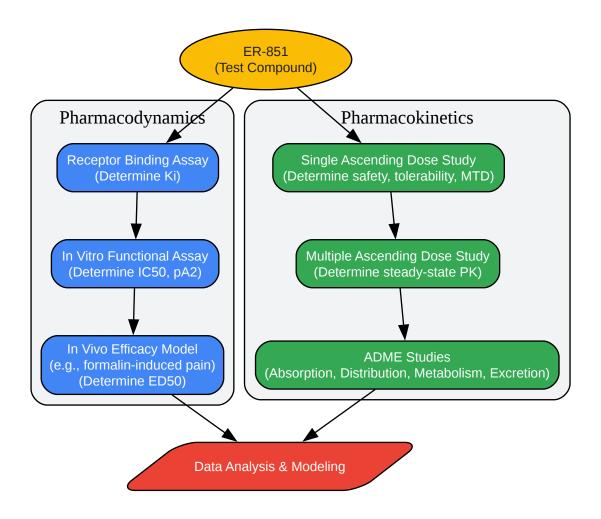
Signaling Pathway

The antagonism of the 5-HT3 receptor by **ER-851** interrupts the signaling cascade initiated by serotonin. The proposed mechanism involves the prevention of cation influx and a subsequent rise in intracellular calcium, which acts as a second messenger.[1]









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References

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